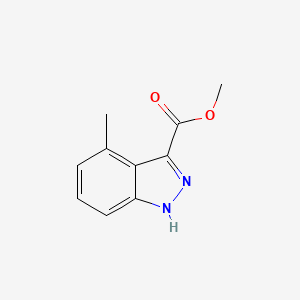
1H-Indazole-3-carboxylic acid, 4-methyl-, methyl ester
説明
“1H-Indazole-3-carboxylic acid, 4-methyl-, methyl ester” is a chemical compound with the empirical formula C9H8N2O2 . It is a derivative of indazole, a heterocyclic compound that has a wide variety of medicinal applications .
Synthesis Analysis
The synthesis of indazoles, including “this compound”, has been the subject of extensive research. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of “this compound” is based on the indazole core, which consists of a benzene ring fused to a pyrazole ring. The 3-carboxylic acid, 4-methyl-, methyl ester group is attached to the indazole core .Chemical Reactions Analysis
Indazole derivatives, including “this compound”, can undergo a variety of chemical reactions. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .科学的研究の応用
Synthesis and Characterization
1H-Indazole-3-carboxylic acid, 4-methyl-, methyl ester, and its derivatives have been utilized in the synthesis of new compounds with potential biological activities. For instance, a series of 1H-pyridin-4-yl-indazole-3-carboxylic acid derivatives were synthesized from this compound for evaluation of their anti-inflammatory and analgesic activities (Reddy et al., 2015). Additionally, it has been used in the synthesis of novel 4,5,6,7-tetrahydro-1H-indazoles, contributing to the understanding of their structural and chemical properties (Murugavel et al., 2010).
Enthalpy of Formation Studies
The compound has been a subject of study in thermodynamics, particularly in understanding the molar standard enthalpy of formation in various phases. Such research helps in comprehending the energetic and structural influence of substituent groups like carbonyl and acetate (Orozco-Guareño et al., 2019).
Application in Medicinal Chemistry
It's been used in the synthesis of compounds studied for their antispermatogenic activity, which provides insights into potential therapeutic applications (Corsi & Palazzo, 1976). Moreover, the compound's derivatives have been explored for their potential antibacterial properties (Iradyan et al., 2014).
Crystal Structure Analysis
Studies have been conducted to understand the crystal structure of this compound, which is crucial for pharmaceutical development and material science applications. For example, 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid, a related compound, was crystallized and analyzed to determine its crystal structure, aiding in the understanding of its stability and bioactivity (Hu Yong-zhou, 2008).
将来の方向性
作用機序
Target of Action
Indazole derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, anti-hiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects . This suggests that the compound may interact with multiple targets, depending on the specific derivative and its functional groups.
Mode of Action
It’s known that indazole derivatives can inhibit cell growth, as seen in some cancer cell lines . This inhibition could be due to the interaction of the compound with its targets, leading to changes in cellular processes.
Biochemical Pathways
These could include pathways related to inflammation, microbial growth, viral replication, cancer cell proliferation, glucose metabolism, protozoal infection, and blood pressure regulation .
Result of Action
Some indazole derivatives have been reported to inhibit cell growth in certain cancer cell lines . This suggests that the compound may have cytotoxic effects, potentially leading to cell death.
生化学分析
Biochemical Properties
Indazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . For instance, they have been found to inhibit kinase enzymes , which play crucial roles in cellular signaling pathways. The nature of these interactions is complex and depends on the specific structure of the indazole derivative.
Cellular Effects
Indazole derivatives have been reported to have antiproliferative activity, inhibiting cell growth of many neoplastic cell lines . They can cause a block in the G0–G1 phase of the cell cycle , which can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Indazole derivatives are known to bind effectively with the hinge region of tyrosine kinase , which could lead to enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
Indazole derivatives are known to interact with various enzymes and cofactors , which could affect metabolic flux or metabolite levels.
特性
IUPAC Name |
methyl 4-methyl-1H-indazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-4-3-5-7-8(6)9(12-11-7)10(13)14-2/h3-5H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BENRFHWXHFSUPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NN=C2C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



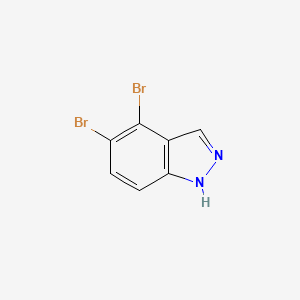
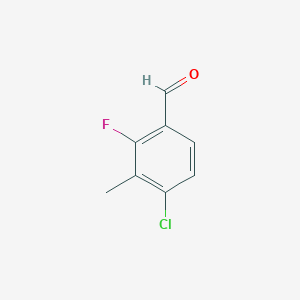




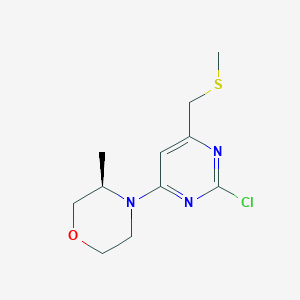
![3-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B3233249.png)
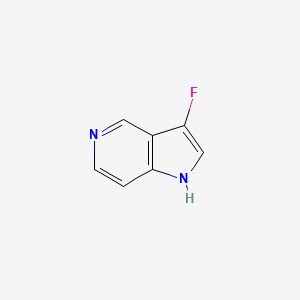
![5-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3233272.png)

![Silane, [1,1'-biphenyl]-4-yltrimethoxy-](/img/structure/B3233286.png)
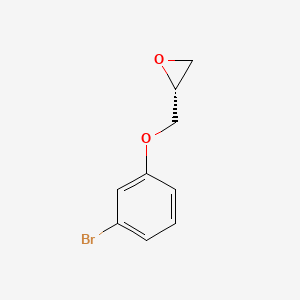
![3-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride](/img/structure/B3233298.png)